molecular formula C12H14N2O3S2 B12116781 1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12116781
M. Wt: 298.4 g/mol
InChI Key: CYQHNMSONYBWOM-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The thieno[3,4-d]imidazole core is a notable feature of this compound, which is further functionalized with a methoxyphenyl group and a thione dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a thieno[3,4-d]imidazole core through a cyclization reaction involving a thiophene derivative and an imidazole precursor. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the thione dioxide moiety can be added through oxidation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as modulation of signaling pathways or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is unique due to its combination of a thieno[3,4-d]imidazole core, a methoxyphenyl group, and a thione dioxide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

1-(3-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, with the CAS number 887833-80-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thieno[3,4-d]imidazole derivatives, which are known for their diverse pharmacological properties including antiviral, antibacterial, and anticancer activities.

The molecular formula of this compound is C12H14N2O3S2C_{12}H_{14}N_{2}O_{3}S_{2} with a molecular weight of 298.4 g/mol. The structure features a tetrahydro-thieno ring fused with an imidazole moiety, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC12H14N2O3S2
Molecular Weight298.4 g/mol
CAS Number887833-80-9

Antiviral Activity

Research indicates that thieno[3,4-d]imidazole derivatives exhibit significant antiviral properties. For instance, compounds from this class have shown activity against various viruses, including HIV and the tobacco mosaic virus (TMV). The antiviral mechanisms are often attributed to their ability to inhibit viral replication and interfere with viral protein synthesis.

  • HIV Inhibition : A related study demonstrated that certain thieno[3,4-d]imidazole derivatives could inhibit HIV type-1 with an EC50 value of approximately 3.98 µM, indicating a potential for development as antiviral agents .

Anticancer Potential

Thieno[3,4-d]imidazole derivatives have also been investigated for their anticancer properties. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as modulation of signaling pathways involved in cell proliferation.

  • Cytotoxicity Studies : Preliminary cytotoxicity studies show that compounds similar to 1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione exhibit selective toxicity towards cancer cell lines while sparing normal cells .

Antimicrobial Activity

The antimicrobial activity of thieno[3,4-d]imidazoles has been documented in several studies. These compounds can disrupt bacterial cell walls or inhibit essential bacterial enzymes.

  • In Vitro Studies : Compounds in this class have shown promising results against Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents .

The precise mechanism of action for 1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione remains under investigation. However, it is hypothesized that its biological effects may arise from:

  • Covalent Bond Formation : Similar compounds have been shown to interact with target proteins through covalent modifications, altering their function and leading to downstream biological effects .
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or tumor growth pathways.

Case Studies

Several case studies highlight the biological activity of thieno[3,4-d]imidazole derivatives:

  • Antiviral Efficacy : A study evaluated the antiviral efficacy of various thieno[3,4-d]imidazole derivatives against HIV. The most active compound exhibited an EC50 value significantly lower than that of existing antiviral agents.
  • Cytotoxic Effects on Cancer Cells : In a comparative study on different cancer cell lines, the compound demonstrated selective toxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations.

Properties

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C12H14N2O3S2/c1-17-9-4-2-3-8(5-9)14-11-7-19(15,16)6-10(11)13-12(14)18/h2-5,10-11H,6-7H2,1H3,(H,13,18)

InChI Key

CYQHNMSONYBWOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3NC2=S

Origin of Product

United States

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